molecular formula C8H6BrFO B085946 3'-Bromo-4'-fluoroacetophenone CAS No. 1007-15-4

3'-Bromo-4'-fluoroacetophenone

Cat. No.: B085946
CAS No.: 1007-15-4
M. Wt: 217.03 g/mol
InChI Key: SZDWTGAORQQQGY-UHFFFAOYSA-N
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Description

3’-Bromo-4’-fluoroacetophenone: is an organic compound with the molecular formula C8H6BrFO . It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3’ position and a fluorine atom at the 4’ position. This compound is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

3’-Bromo-4’-fluoroacetophenone, also referred to as 3-bromo-4-fluoro-acetophenone , is a chemical compound that primarily targets organic synthesis processes. It is used as a precursor for the synthesis of chalcone, an α,β-unsaturated ketone . Chalcones are significant intermediates in drug discovery, liquid crystals, and optical materials .

Mode of Action

The compound interacts with its targets through a process known as palladium-catalyzed amination . This reaction involves the addition of an amine group to the compound, which can lead to the formation of new chemical entities. The rate-determining step for this reaction is identified as the second step involving enol form .

Biochemical Pathways

The primary biochemical pathway affected by 3’-Bromo-4’-fluoroacetophenone is the synthesis of chalcones . Chalcones are key intermediates in various biochemical pathways and play a crucial role in the synthesis of flavonoids, a class of plant secondary metabolites with diverse biological activities.

Result of Action

The molecular and cellular effects of 3’-Bromo-4’-fluoroacetophenone’s action primarily involve the synthesis of new chemical entities, such as chalcones . These entities can have various biological activities, depending on their specific structures and the cells in which they are active.

Action Environment

The action, efficacy, and stability of 3’-Bromo-4’-fluoroacetophenone can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemical entities. For instance, the bromination of various acetophenone derivatives was investigated using pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the α-bromination of acetophenone using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of 3’-Bromo-4’-fluoroacetophenone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed amination has been reported for the preparation of this compound .

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-4’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted acetophenones.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3’-Bromo-4’-fluoroacetophenone is utilized in several scientific research applications, including:

Comparison with Similar Compounds

  • 2-Bromo-4’-fluoroacetophenone
  • 2-Bromo-3’-fluoroacetophenone
  • 2,4’-Dichloroacetophenone
  • 2-Chloroacetophenone

Comparison: 3’-Bromo-4’-fluoroacetophenone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and its interactions with biological targets. Compared to other similar compounds, 3’-Bromo-4’-fluoroacetophenone may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity .

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDWTGAORQQQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143456
Record name 1-(3-Bromo-4-fluorophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-15-4
Record name 1-(3-Bromo-4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-4-fluorophenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Bromo-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromo-4-fluorophenyl)ethan-1-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3-bromo-4-fluoro-N-methoxy-N-methylbenzamide (50 g, 0.19 mol) in 500 mL of THF was cooled to 0° C. in ice bath, and then the mixture was added MeMgCl (27.3 g, 0.21 mol) dropwise. The reaction mixture was stirred under N2 for 1 h. The reaction mixture was quenched with sat. NH4Cl and extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuum. The residue was purified with silica gel column chromatography to give 1-(3-bromo-4-fluorophenyl)ethanone.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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